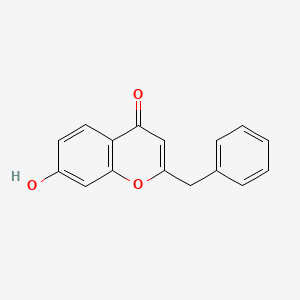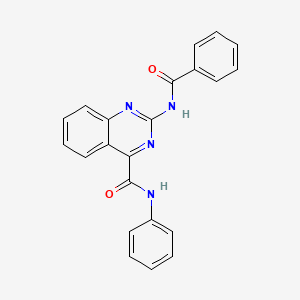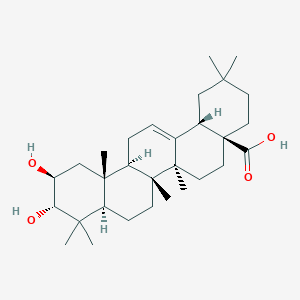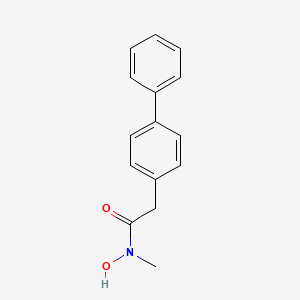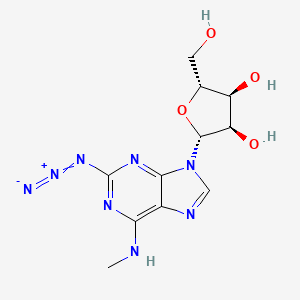
2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine is a modified nucleoside derivative. This compound is of significant interest due to its unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the azido group and the ribofuranosyl moiety makes it a versatile molecule for various biochemical and synthetic applications.
Preparation Methods
The synthesis of 2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine typically involves the modification of nucleosides. One common method includes the direct azido modification of the C6-position by treating 6-chloro derivatives of adenosine or guanosine with lithium or sodium azide . This reaction is carried out under controlled conditions to ensure the selective introduction of the azido group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Photoreduction of the azido group can lead to the formation of amino derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and alkynes for click chemistry. The major products formed from these reactions are nitro derivatives, amino derivatives, and triazole derivatives.
Scientific Research Applications
2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine has several scientific research applications:
Chemistry: It is used in click chemistry for the synthesis of bioconjugates and labeled nucleotides.
Biology: The compound is employed in the study of nucleic acid interactions and modifications.
Mechanism of Action
The mechanism of action of 2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The azido group can participate in click chemistry reactions, allowing for the selective labeling and modification of nucleic acids. This compound can also inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine include other azido-modified nucleosides such as:
- 6-amino-2-azidopurine ribonucleoside
- 2-amino-6-azidopurine ribonucleoside
- 2,6-diazidopurine ribonucleoside
These compounds share the azido modification but differ in the position and number of azido groups. The uniqueness of this compound lies in its specific structural configuration, which provides distinct reactivity and applications in scientific research.
Properties
Molecular Formula |
C11H14N8O4 |
|---|---|
Molecular Weight |
322.28 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-azido-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N8O4/c1-13-8-5-9(16-11(15-8)17-18-12)19(3-14-5)10-7(22)6(21)4(2-20)23-10/h3-4,6-7,10,20-22H,2H2,1H3,(H,13,15,16)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
CAQREKOGAXNCLL-KQYNXXCUSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)N=[N+]=[N-])N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)N=[N+]=[N-])N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841530.png)

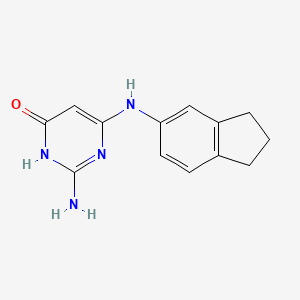
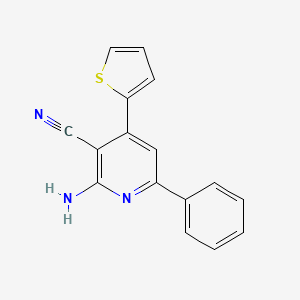

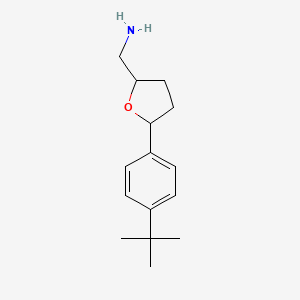
![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)
